1,4-Dichloropiperazine

Description

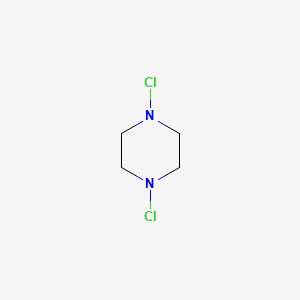

1,4-Dichloropiperazine (DCP) is a piperazine derivative with two chlorine atoms substituted at the 1- and 4-positions of the six-membered ring. Its synthesis is often linked to the degradation of 1,4-diazabicyclo[2.2.2]octane (DABCO) in the presence of hypochlorous acid (HOCl), forming a chloroammonium cation intermediate that undergoes oxidative fragmentation to yield DCP and formaldehyde . DCP has garnered interest in medicinal chemistry, particularly as a cytotoxic agent. For example, a 7,8-dichloropiperazine analog (compound 54) demonstrated potent activity against acute myeloid leukemia (AML) cells, with >30-fold selectivity over non-cancerous cell lines .

Properties

CAS No. |

6830-31-5 |

|---|---|

Molecular Formula |

C4H8Cl2N2 |

Molecular Weight |

155.02 g/mol |

IUPAC Name |

1,4-dichloropiperazine |

InChI |

InChI=1S/C4H8Cl2N2/c5-7-1-2-8(6)4-3-7/h1-4H2 |

InChI Key |

GFONQKMYYYOAMC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU.

Aza-Michael addition: This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.

Industrial Production Methods: Piperazine derivatives, including 1,4-dichloro-piperazine, can be produced industrially through the cyclization of ethylenediamine with dichloroethane or monoethanolamine. These methods are preferred due to their high selectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Piperazine, 1,4-dichloro- can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under basic conditions to replace the chlorine atoms.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, the major products can include various substituted piperazines.

Oxidation Products: Oxidation can lead to the formation of piperazine N-oxides.

Scientific Research Applications

Chemistry: Piperazine, 1,4-dichloro- is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: The compound is studied for its potential use in medicinal chemistry, particularly in the development of drugs targeting the central nervous system and as antiparasitic agents .

Industry: In the industrial sector, piperazine derivatives are used in the production of surfactants, resins, and polymers. They also serve as corrosion inhibitors and catalysts in various chemical processes .

Mechanism of Action

Piperazine, 1,4-dichloro- exerts its effects primarily through interactions with biological targets such as GABA receptors. It acts as a GABA receptor agonist, binding directly to the receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of parasitic worms, making it effective as an anthelmintic agent .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.